![molecular formula C13H22Cl2N2OS B2542218 2-[4-(3-Methoxyphenyl)piperazin-1-yl]ethane-1-thiol dihydrochloride CAS No. 2094163-77-4](/img/structure/B2542218.png)
2-[4-(3-Methoxyphenyl)piperazin-1-yl]ethane-1-thiol dihydrochloride
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Description
The compound “2-[4-(3-Methoxyphenyl)piperazin-1-yl]ethane-1-thiol dihydrochloride” is a derivative of piperazine . Piperazine derivatives have been studied extensively due to their therapeutic potential . They have been found to have affinity for alpha1-adrenergic receptors, which are a class of G-protein-coupled receptors (GPCRs) and are a significant target for various neurological conditions treatment .
Synthesis Analysis
The synthesis of piperazine derivatives, including “2-[4-(3-Methoxyphenyl)piperazin-1-yl]ethane-1-thiol dihydrochloride”, involves complex chemical reactions . The in silico docking and molecular dynamics simulations, binding data together with absorption, distribution, metabolism, and excretion (ADME) calculations have been used to identify promising lead compounds .Molecular Structure Analysis
The molecular structure of “2-[4-(3-Methoxyphenyl)piperazin-1-yl]ethane-1-thiol dihydrochloride” is complex, involving a piperazine ring linked to a 2-methoxyphenyl unit . The in silico docking and molecular dynamics simulations have been used to analyze the structure of these molecules .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “2-[4-(3-Methoxyphenyl)piperazin-1-yl]ethane-1-thiol dihydrochloride” are complex and involve multiple steps . The reactions have been analyzed using in silico docking and molecular dynamics simulations .Scientific Research Applications
- Findings : In silico docking, molecular dynamics simulations, and ADME calculations identified promising lead compounds. Six specific molecules (2–5, 8, and 12) exhibited acceptable pharmacokinetic profiles for further investigation as α1-AR antagonists .
- Structure-Activity Relationship : Investigating the impact of structural modifications on antimicrobial efficacy is essential .
Alpha1-Adrenergic Receptor Antagonists
Antimicrobial Activity
Biological Effects on Cell Lines
Synthesis of Derivatives
properties
IUPAC Name |
2-[4-(3-methoxyphenyl)piperazin-1-yl]ethanethiol;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2OS.2ClH/c1-16-13-4-2-3-12(11-13)15-7-5-14(6-8-15)9-10-17;;/h2-4,11,17H,5-10H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYPKEOHZJXTZHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)CCS.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22Cl2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(3-Methoxyphenyl)piperazin-1-yl]ethane-1-thiol dihydrochloride |
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